![molecular formula C11H15N5O B2364874 3-甲基-4-(4-甲基哌嗪基)异恶唑并[5,4-d]嘧啶 CAS No. 866049-34-5](/img/structure/B2364874.png)
3-甲基-4-(4-甲基哌嗪基)异恶唑并[5,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fused isoxazole and pyrimidine ring system, with a methyl group and a 4-methylpiperazino substituent
科学研究应用
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
-
Biological Research: : It is used as a tool compound in biological assays to study cellular pathways and molecular interactions.
-
Chemical Biology: : The compound serves as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications: : It is explored for its potential use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
作用机制
Target of Action
The primary target of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is essential in various physiological and pathological conditions, including cancer .
Mode of Action
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine: interacts with its target, VEGFR-2, by binding to its active site . This binding inhibits the receptor’s activity, leading to a decrease in angiogenesis . The compound’s interaction with VEGFR-2 has been confirmed through molecular docking studies .
Biochemical Pathways
By inhibiting VEGFR-2, 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The ADME properties (Administration, Distribution, Metabolism, and Excretion) of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine have been predicted in silico . These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine ’s action include cytotoxic activity against various human cancer cell lines . It also has P-glycoprotein-inhibitory ability and pro-apoptotic activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Construction of the Pyrimidine Ring: : The pyrimidine ring is then constructed by reacting the isoxazole intermediate with appropriate reagents, such as guanidine or amidines, under acidic or basic conditions. This step may require elevated temperatures to facilitate ring closure.
-
Introduction of the Piperazine Moiety: : The final step involves the introduction of the 4-methylpiperazino group. This can be achieved through nucleophilic substitution reactions, where the isoxazolo[5,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoxazolo[5,4-d]pyrimidine derivatives.
相似化合物的比较
Similar Compounds
- 4-Methyl-5-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-ethylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-methylpiperazino)isoxazolo[4,5-d]pyrimidine
Uniqueness
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKHHEIPFSJCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
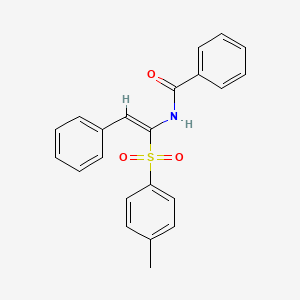
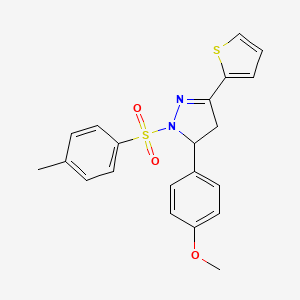
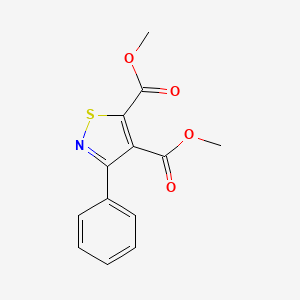
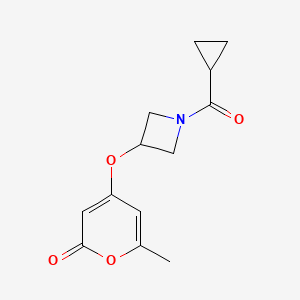
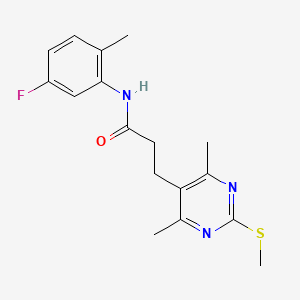
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2364801.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/new.no-structure.jpg)
![13-(3-nitrophenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2364804.png)
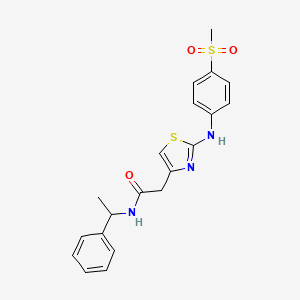
![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)
![methyl N-(4-{[3-(decahydroquinoline-1-carbonyl)piperidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2364811.png)
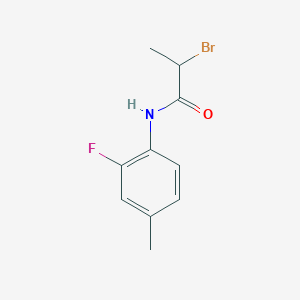
![N-(3-chlorophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)
